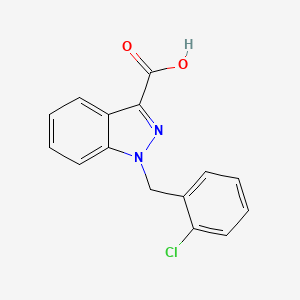
1H-Indazole-3-carboxylic acid, 1-(o-chlorobenzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-3-carboxylic acid, 1-(o-chlorobenzyl)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals This particular compound features a carboxylic acid group at the 3-position of the indazole ring and an ortho-chlorobenzyl group attached to the nitrogen atom at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-3-carboxylic acid, 1-(o-chlorobenzyl)- typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of ortho-aminobenzacetamides or ortho-aminobenzacetates with diazotization reagents . This method is favored for its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of transition metal catalysts, such as copper or silver, can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indazole-3-carboxylic acid, 1-(o-chlorobenzyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ortho-chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of indazole-3-carboxylic acid derivatives.
Reduction: Formation of indazole-3-methanol or indazole-3-aldehyde.
Substitution: Formation of various substituted indazole derivatives.
Aplicaciones Científicas De Investigación
1H-Indazole-3-carboxylic acid, 1-(o-chlorobenzyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 1H-Indazole-3-carboxylic acid, 1-(o-chlorobenzyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparación Con Compuestos Similares
1H-Indazole-3-carboxylic acid: Lacks the ortho-chlorobenzyl group, resulting in different chemical properties and biological activities.
2H-Indazole-3-carboxylic acid: Features a different tautomeric form, which can affect its reactivity and applications.
1H-Indazole-3-carboxylic acid, 1-(p-chlorobenzyl)-: Similar structure but with a para-chlorobenzyl group, leading to variations in steric and electronic effects.
Uniqueness: 1H-Indazole-3-carboxylic acid, 1-(o-chlorobenzyl)- is unique due to the presence of the ortho-chlorobenzyl group, which can influence its binding affinity to molecular targets and its overall reactivity. This structural feature can enhance its potential as a therapeutic agent or a chemical intermediate .
Propiedades
Número CAS |
50264-60-3 |
|---|---|
Fórmula molecular |
C15H11ClN2O2 |
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
1-[(2-chlorophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(17-18)15(19)20/h1-8H,9H2,(H,19,20) |
Clave InChI |
XAFMIJVTZLRIIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


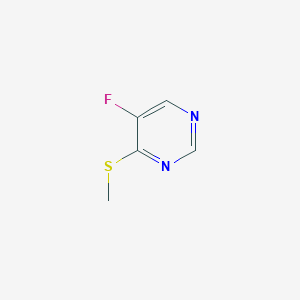
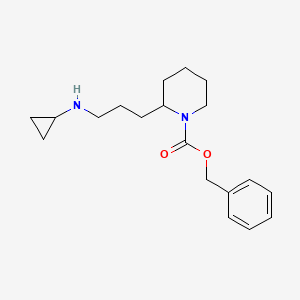
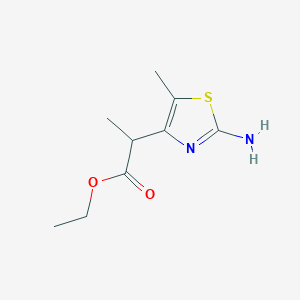
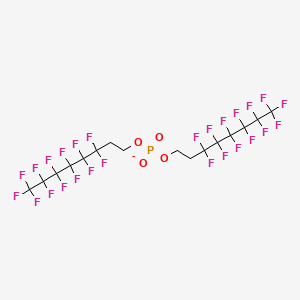

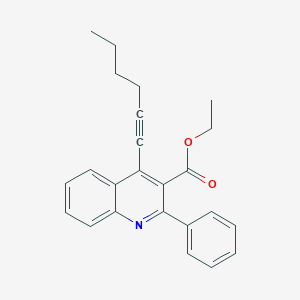
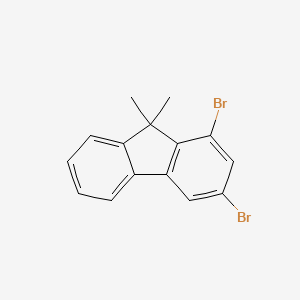
![L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B13973304.png)
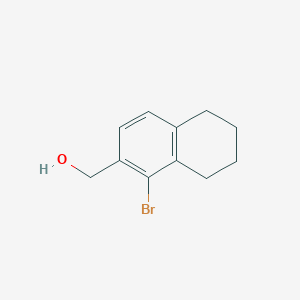
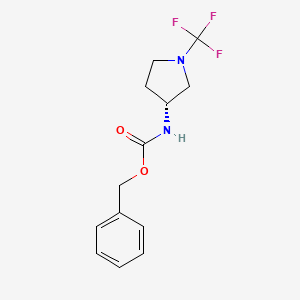

![4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13973324.png)


